molecular formula C12H13ClFNO2 B11760362 [(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-acetic acid

[(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-acetic acid

Cat. No.: B11760362
M. Wt: 257.69 g/mol
InChI Key: HFXJBVJFKUCWAJ-UHFFFAOYSA-N
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Description

[(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-acetic acid is an organic compound with potential applications in various fields of chemistry, biology, and medicine. The compound features a cyclopropyl group attached to an amino-acetic acid moiety, with a 2-chloro-6-fluoro-benzyl substituent. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-acetic acid typically involves multiple steps. One common approach is the alkylation of cyclopropylamine with 2-chloro-6-fluorobenzyl chloride, followed by the introduction of the amino-acetic acid moiety through a nucleophilic substitution reaction. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like sodium hydride (NaH) to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl chloride moiety.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of catalysts.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Sodium hydride (NaH) in DMF, potassium carbonate (K2CO3) in acetonitrile.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

[(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of [(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

[(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-acetic acid can be compared with similar compounds such as:

    2-Chloro-6-fluorobenzyl chloride: A precursor in the synthesis of the target compound.

    Cyclopropylamine: A key building block in the synthesis.

    Amino-acetic acid derivatives: Compounds with similar structural features but different substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H13ClFNO2

Molecular Weight

257.69 g/mol

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl-cyclopropylamino]acetic acid

InChI

InChI=1S/C12H13ClFNO2/c13-10-2-1-3-11(14)9(10)6-15(7-12(16)17)8-4-5-8/h1-3,8H,4-7H2,(H,16,17)

InChI Key

HFXJBVJFKUCWAJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1N(CC2=C(C=CC=C2Cl)F)CC(=O)O

Origin of Product

United States

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